![molecular formula C17H12ClNO2 B12893073 2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one CAS No. 919778-72-6](/img/structure/B12893073.png)
2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one
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Overview
Description
2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminoacetophenone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl substituent undergoes aromatic nucleophilic substitution under specific conditions. The electron-withdrawing effect of the oxazole ring enhances the electrophilicity of the para-chlorine atom, enabling substitution with nucleophiles like amines or alkoxides.
Example Reaction Pathway
Reaction with morpholine in DMF at 80°C yields a morpholine-substituted derivative.
Reaction Conditions | Product | Yield (%) | Reference |
---|---|---|---|
DMF, 80°C, 12h | Morpholine derivative | 68 |
Oxazole Ring Functionalization
The 1,3-oxazole ring participates in electrophilic substitution and cycloaddition reactions :
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Electrophilic substitution : Bromination at the oxazole’s C-4 position occurs using N-bromosuccinimide (NBS) in CCl₄ .
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Diels-Alder reactions : The oxazole acts as a dienophile, reacting with electron-rich dienes (e.g., furan) to form bicyclic adducts .
Key Mechanistic Insight
The electron-deficient nature of the oxazole ring increases its susceptibility to nucleophilic attack at the C-5 position, while the C-2 phenyl group stabilizes transition states via resonance .
Ketone Group Reactivity
The ethanone group undergoes typical ketone transformations:
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Condensation reactions : Reacts with hydrazines to form hydrazones, useful in synthesizing heterocyclic analogs .
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Grignard additions : Organomagnesium reagents add to the carbonyl, producing secondary alcohols.
Comparative Reactivity Table
Reagent | Product | Reaction Time | Yield (%) |
---|---|---|---|
Phenylhydrazine | Hydrazone derivative | 4h | 75 |
Methylmagnesium bromide | Alcohol derivative | 2h | 82 |
Catalytic Hydrogenation
Selective hydrogenation of the oxazole ring using Pd/C in ethanol reduces it to a thiazolidinone derivative. This reaction is temperature-dependent:
Biological Activity-Related Modifications
The compound’s aryl sulfonyl derivatives exhibit enhanced anticancer activity. For example, sulfonation at the oxazole’s C-4 position improves binding to kinase targets :
Derivative | IC₅₀ (μM) vs HCT-116 | Reference |
---|---|---|
4-(4-Chlorophenyl)sulfonyl analog | 1.2 | |
Parent compound | >10 |
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. Using Pd(PPh₃)₄ as a catalyst, biaryl products form in moderate yields.
Optimized Conditions
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Solvent: Dioxane/H₂O (4:1)
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Base: K₂CO₃
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Temperature: 100°C
Computational Insights
DFT studies reveal:
Scientific Research Applications
2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-(2-(4-Chlorophenyl)oxazol-5-yl)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one, also known as a derivative of oxazole, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN2O with a molecular weight of approximately 316.79 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H16ClN2O |
Molecular Weight | 316.79 g/mol |
IUPAC Name | This compound |
Analgesic and Anti-inflammatory Effects
Research has indicated that oxazole derivatives exhibit significant analgesic and anti-inflammatory properties. A study involving similar compounds demonstrated that derivatives containing the oxazole ring showed promising results in pain management through mechanisms such as inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
In a comparative study using the writhing test and hot plate test on mice, compounds similar to this compound displayed reduced pain responses, indicating effective analgesic activity .
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has been documented extensively. A study highlighted that certain oxazole compounds exhibited moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Another aspect of biological activity is the inhibition of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that compounds similar to this compound can significantly inhibit AChE, which is relevant for treating conditions like Alzheimer's disease . The binding interactions with bovine serum albumin (BSA) further support their pharmacological effectiveness .
Case Studies
Several case studies have been conducted to evaluate the biological activities of oxazole derivatives:
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Analgesic Activity Study :
- Objective : To evaluate the analgesic effects using animal models.
- Methods : Mice were administered varying doses of oxazole derivatives.
- Results : Significant reduction in pain response was observed in treated groups compared to controls.
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Antimicrobial Screening :
- Objective : To assess the antibacterial efficacy against selected pathogens.
- Methods : Disc diffusion method was employed.
- Results : Compounds showed varying degrees of inhibition zones against tested bacteria.
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Enzyme Inhibition Assay :
- Objective : To determine AChE inhibitory activity.
- Methods : Colorimetric assays were used to measure enzyme activity post-treatment.
- Results : Notable inhibition was recorded for specific derivatives.
Properties
CAS No. |
919778-72-6 |
---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethanone |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-13(7-9-14)17-19-11-15(21-17)10-16(20)12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
XQWZRMJUGQHYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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